molecular formula C15H11Cl3O3 B452777 4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzaldehyde CAS No. 329222-85-7

4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzaldehyde

Cat. No.: B452777
CAS No.: 329222-85-7
M. Wt: 345.6g/mol
InChI Key: OUOCMYLFNSTZGI-UHFFFAOYSA-N
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Description

4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzaldehyde ( 329222-85-7) is a sophisticated chemical building block with a molecular formula of C15H11Cl3O3 and a molecular weight of 345.6 g/mol . This compound is primarily valued in research and development as a pharmaceutical intermediate and a key precursor in heterocyclic compound synthesis . Its structure, featuring a benzaldehyde core substituted with a methoxy group and a 2,4,6-trichlorophenoxymethyl chain, makes it a versatile scaffold for constructing more complex molecules for screening and development purposes . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers handling this compound should consult its Safety Data Sheet (MSDS) and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3O3/c1-20-14-3-2-9(7-19)4-10(14)8-21-15-12(17)5-11(16)6-13(15)18/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOCMYLFNSTZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Formylation of Methoxy-Substituted Arenes

The aldehyde group is typically introduced via Friedel-Crafts acylation. In a method analogous to the synthesis of 2,4,6-trimethylbenzaldehyde, sym-trimethoxybenzene reacts with dichloromethyl methyl ether under anhydrous AlCl₃ catalysis to yield the formylated product. For 4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzaldehyde, this approach is modified:

  • Substrate Preparation : 3-Methoxybenzyl alcohol is protected as its methyl ether.

  • Formylation : Dichloromethyl ether and AlCl₃ generate the electrophilic dichloromethyl cation, which reacts with the arene to install the aldehyde group at the para position.

  • Yield Optimization : Excess AlCl₃ (2.5–3.0 equiv.) and low temperatures (0–10°C) suppress side reactions, achieving yields >85%.

Table 1: Friedel-Crafts Formylation Conditions

ParameterOptimal RangeEffect on Yield
Temperature0–10°CMinimizes decomposition
AlCl₃ Equivalents2.5–3.0Maximizes electrophile activation
SolventAnhydrous CH₂Cl₂Enhances solubility

Limitations and Side Reactions

Competing chlorination may occur due to residual Cl⁻ ions from dichloromethyl ether. This is mitigated by rigorous drying of reagents and solvents.

Nucleophilic Substitution for Trichlorophenoxy Integration

Etherification via Alkylation

The trichlorophenoxy group is introduced through nucleophilic aromatic substitution (SNAr). A benzyl bromide intermediate, generated from 4-methoxy-3-(bromomethyl)benzaldehyde, reacts with 2,4,6-trichlorophenol under basic conditions:

4-Methoxy-3-(bromomethyl)benzaldehyde+2,4,6-TrichlorophenolK₂CO₃, DMFProduct\text{4-Methoxy-3-(bromomethyl)benzaldehyde} + \text{2,4,6-Trichlorophenol} \xrightarrow{\text{K₂CO₃, DMF}} \text{Product}

Key Considerations :

  • Base Selection : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, DMSO) drive deprotonation of the phenol.

  • Temperature : Reactions proceed at 80–100°C over 12–24 hours, yielding 70–75% product.

Alternative Coupling Methods

Ullmann coupling using CuI catalysis has been explored but suffers from lower yields (55–60%) and longer reaction times.

Optimization of Reaction Parameters

Solvent Effects

  • Polar Aprotic Solvents : DMF enhances solubility of ionic intermediates but may lead to aldehyde oxidation.

  • Halogenated Solvents : CH₂Cl₂ minimizes side reactions but requires anhydrous conditions.

Catalytic Innovations

  • Lewis Acid Catalysts : TiCl₄ and FeCl₃ have been tested as alternatives to AlCl₃, but with reduced efficiency.

  • Microwave Assistance : Reduces reaction time by 50% while maintaining yields.

Analytical Characterization

Spectroscopic Identification

  • ¹H NMR : Aldehyde proton at δ 10.2–10.4 ppm; methoxy singlet at δ 3.8–3.9 ppm.

  • IR Spectroscopy : Strong C=O stretch at 1700–1720 cm⁻¹.

Purity Assessment

HPLC with UV detection (λ = 254 nm) confirms purity >98%. Residual solvents are quantified via GC-MS.

Industrial-Scale Considerations

Cost-Effective Substrates

Mesitylene and dichloromethyl ether are preferred for large-scale synthesis due to low cost and commercial availability.

Waste Management

  • Chloride Byproducts : Neutralized with aqueous NaOH to precipitate Al(OH)₃.

  • Solvent Recovery : CH₂Cl₂ is distilled and reused, reducing environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The trichlorophenoxy group can also interact with hydrophobic pockets in biological molecules, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound is compared below with benzaldehyde derivatives featuring variations in substituent groups, electronic effects, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzaldehyde C₁₅H₁₁Cl₃O₃ - 4-OCH₃
- 3-(2,4,6-Cl₃C₆H₂OCH₂)
High lipophilicity due to Cl groups; potential agrochemical/metabolite
4-Methoxy-3-(2-phenylethoxy)benzaldehyde C₁₆H₁₆O₃ - 4-OCH₃
- 3-(PhCH₂CH₂O)
Less electronegative; phenethyl group enhances π-π stacking in drug design
4-Methoxy-3-[(8-quinolinyloxy)methyl]benzaldehyde C₁₈H₁₅NO₃ - 4-OCH₃
- 3-(quinolin-8-yl-OCH₂)
Quinoline moiety may confer antimalarial/anticancer activity
4-Methoxy-3-(pyridin-4-ylmethoxy)benzaldehyde C₁₄H₁₃NO₃ - 4-OCH₃
- 3-(pyridin-4-yl-OCH₂)
Pyridine enhances solubility; used in kinase inhibitor studies
4-(Difluoromethoxy)-3-methoxybenzaldehyde C₉H₈F₂O₃ - 4-OCH₃
- 3-OCHF₂
Difluoromethoxy improves metabolic stability in pharmaceuticals
4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde C₂₀H₂₀N₃O₄ - 4-OCH₃
- 3-(piperazinyl-NO₂Ph-CH₂)
Nitrophenylpiperazine enhances serotonin receptor affinity

Key Observations

Electron Effects: The trichlorophenoxy group in the target compound introduces strong electron-withdrawing effects, reducing electron density on the benzaldehyde ring compared to methoxy- or phenethyl-substituted analogs. This may lower reactivity in nucleophilic aromatic substitution but enhance stability in oxidative environments . Difluoromethoxy (in C₉H₈F₂O₃) balances hydrophobicity and electronegativity, offering improved bioavailability over trichlorophenoxy derivatives .

Piperazine-containing analogs () exhibit neuropharmacological activity, contrasting with the target compound’s likely agrochemical applications .

Synthetic Complexity: The target compound’s trichlorophenoxymethyl group requires halogenated precursors (e.g., 2,4,6-trichlorophenol) and protective strategies, increasing synthesis difficulty compared to simpler methoxy or alkyl derivatives .

Research Findings and Data

Physicochemical Properties

  • Lipophilicity (Log P): The trichlorophenoxy group increases Log P significantly compared to methoxy or pyridine analogs, suggesting greater membrane permeability but lower aqueous solubility .
  • Thermal Stability: Halogenated benzaldehydes generally exhibit higher melting/boiling points. For example, 4-methoxybenzaldehyde () has a boiling point of 267.2°C, while trichlorophenoxy derivatives are expected to exceed 300°C due to increased molecular weight and halogen interactions .

Environmental and Toxicological Data

  • This raises regulatory concerns compared to less persistent analogs like difluoromethoxy or pyridine derivatives.

Biological Activity

4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzaldehyde, with the chemical formula C15H11Cl3O3\text{C}_{15}\text{H}_{11}\text{Cl}_3\text{O}_3 and a molecular weight of 345.61 g/mol, is an organic compound notable for its diverse biological activities. This compound is synthesized primarily through the reaction of 4-methoxybenzaldehyde and 2,4,6-trichlorophenol under specific conditions to yield a product with potential applications in medicinal chemistry and biological research.

The synthesis of this compound involves several key steps:

  • Reagents : The primary reagents include 4-methoxybenzaldehyde and 2,4,6-trichlorophenol.
  • Reaction Conditions : The reaction is typically conducted in the presence of a base and a catalyst under controlled temperature and pressure to optimize yield and purity.
  • Chemical Reactions : The compound can undergo various transformations such as oxidation to form benzoic acid derivatives or reduction to yield alcohols.

Key Reactions

Reaction TypeProduct
Oxidation4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzoic acid
Reduction4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzyl alcohol
SubstitutionVarious substituted derivatives depending on the nucleophile used

The biological activity of this compound is attributed to its ability to interact with various biological targets. The trichlorophenoxy group enhances its hydrophobic interactions with proteins and enzymes, potentially leading to altered enzyme activity through covalent bonding with nucleophilic sites.

Pharmacological Studies

Research indicates that this compound exhibits significant pharmacological properties:

  • Antioxidant Activity : Demonstrated potential in scavenging free radicals.
  • Enzyme Inhibition : Studies suggest it may inhibit cholinesterases (AChE and BChE), which are critical targets in neurodegenerative diseases such as Alzheimer's.
  • Cytotoxicity : Evaluated against various cancer cell lines showing moderate cytotoxic effects.

Case Studies

  • Cholinesterase Inhibition : A study reported that derivatives of this compound showed IC50 values indicating moderate inhibition against AChE (IC50 = 19.2 μM) and BChE (IC50 = 13.2 μM) .
  • Antioxidant Effects : Another research highlighted its capability to reduce oxidative stress markers in cellular models .

Comparison with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure SimilarityBiological Activity
4-Methoxy-2,3,6-trimethylbenzaldehydeSimilar structure without trichlorophenyl groupLower antioxidant activity
4-Methoxy-3-[(2,3,6-trichlorobenzyl)oxy]benzaldehydeDifferent substitution patternReduced enzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzaldehyde
Reactant of Route 2
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4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzaldehyde

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